[2-(BUT-3-EN-1-YL)PHENYL]METHANOL
Overview
Description
[2-(3-Buten-1-yl)phenyl]methanol: is an organic compound with the molecular formula C11H14O. It is a derivative of phenylmethanol, where the phenyl group is substituted with a butenyl group at the ortho position. This compound is of interest due to its unique structure, which combines an aromatic ring with an unsaturated aliphatic chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize [2-(3-Buten-1-yl)phenyl]methanol involves the Grignard reaction. This process starts with the preparation of a Grignard reagent from 2-bromo-1-butene and magnesium in anhydrous ether. The Grignard reagent is then reacted with benzaldehyde to yield the desired product.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 2-(3-buten-1-yl)phenylboronic acid. The hydroboration step adds boron to the double bond, followed by oxidation to convert the boron group to a hydroxyl group, resulting in [2-(3-Buten-1-yl)phenyl]methanol.
Industrial Production Methods: Industrial production of [2-(3-Buten-1-yl)phenyl]methanol typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3-Buten-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form [2-(3-Buten-1-yl)phenyl]methane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in [2-(3-Buten-1-yl)phenyl]methanol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products:
Oxidation: [2-(3-Buten-1-yl)phenyl]carboxylic acid.
Reduction: [2-(3-Buten-1-yl)phenyl]methane.
Substitution: [2-(3-Buten-1-yl)phenyl]chloride.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: [2-(3-Buten-1-yl)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of aromatic and aliphatic groups on biological activity.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: [2-(3-Buten-1-yl)phenyl]methanol is used in the production of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of [2-(3-Buten-1-yl)phenyl]methanol depends on its application. In biochemical studies, it may interact with specific enzymes or receptors, altering their activity. The unsaturated butenyl group can participate in various chemical reactions, such as addition or polymerization, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Phenylmethanol: Lacks the butenyl group, making it less reactive in certain chemical reactions.
[2-(3-Buten-1-yl)phenyl]acetaldehyde: Contains an aldehyde group instead of a hydroxyl group, leading to different reactivity and applications.
Uniqueness:
- The presence of both an aromatic ring and an unsaturated aliphatic chain in [2-(3-Buten-1-yl)phenyl]methanol provides unique reactivity and versatility in organic synthesis, distinguishing it from similar compounds.
Properties
IUPAC Name |
(2-but-3-enylphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2,4-5,7-8,12H,1,3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELAMGVAPXARP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476752 | |
Record name | Benzenemethanol,2-(3-buten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121089-46-1 | |
Record name | Benzenemethanol,2-(3-buten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.